molecular formula C10H9BrN2 B1285040 4-Amino-8-bromo-2-methylquinoline CAS No. 288151-51-9

4-Amino-8-bromo-2-methylquinoline

Cat. No.: B1285040
CAS No.: 288151-51-9
M. Wt: 237.1 g/mol
InChI Key: VXQZWWFUQGSMAV-UHFFFAOYSA-N
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Description

4-Amino-8-bromo-2-methylquinoline is a quinoline derivative with the molecular formula C10H9BrN2 and a molecular weight of 237.10 g/mol . This compound is characterized by the presence of an amino group at the 4-position, a bromine atom at the 8-position, and a methyl group at the 2-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-8-bromo-2-methylquinoline can be achieved through various methodsThe reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform .

Another method involves the use of copper-catalyzed Ullmann-type coupling reactions. In this approach, 2-methylquinoline is first brominated to form 8-bromo-2-methylquinoline, which is then subjected to nucleophilic substitution with an amine source to introduce the amino group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-bromo-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

8-bromo-2-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQZWWFUQGSMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588910
Record name 8-Bromo-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288151-51-9
Record name 8-Bromo-2-methyl-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288151-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 288151-51-9
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